8-Methoxypyrido[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
8-methoxypyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-7-6(2-3-10-8)4-9-5-11-7/h2-5H,1H3 |
InChI Key |
AELVRAYPSSGRFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=CN=CN=C21 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for 8-Methoxypyrido[3,4-d]pyrimidine
The synthesis of this compound typically involves the construction of the fused bicyclic pyrido[3,4-d]pyrimidine core, followed by functional group modifications to introduce the methoxy substituent at the 8-position.
Key Intermediate: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine
A common intermediate in the synthesis is 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine , which serves as a versatile platform for further substitution reactions at the C-4 position.
Synthetic Route Overview
- The synthesis starts from 2-amino-4-picoline , which undergoes nitration to give a mixture of nitro-substituted aminopyridines.
- The 2-amino group is converted to a hydroxyl group via a Sandmeyer reaction using sodium nitrite.
- Subsequent chlorination, carboxylation, and reduction steps lead to an amino acid intermediate.
- This intermediate is then cyclized with chloroformamidine hydrochloride under thermal conditions to form the pyrido[3,4-d]pyrimidine ring system.
- The chlorine atom at the 8-position is replaced by a methoxy group to yield the key intermediate 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine with satisfactory overall yield.
Detailed Preparation Methods
Stepwise Synthesis of the Pyrido[3,4-d]pyrimidine Core
Functionalization of the C-4 Position
The 4-chloro substituent in the intermediate can be displaced by various nucleophiles to generate diverse analogs:
- Nucleophilic Aromatic Substitution (S_NAr): Direct substitution with amines, phenols, or thiols under acidic or basic conditions.
- Palladium-Catalyzed Cross-Coupling Reactions:
- Suzuki Coupling: Using boronic acids to form C–C bonds.
- Buchwald–Hartwig Amination: Using heteroarylamines to form C–N bonds.
Representative Examples of Preparation and Characterization
Example Syntheses
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): 1H NMR spectra recorded on 500 MHz spectrometers, with chemical shifts (δ) reported in ppm.
- High-Resolution Mass Spectrometry (HRMS): Used for molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC): Purity of final compounds generally ≥95%.
Alternative Synthetic Approaches
Other methodologies include:
- Multicomponent Synthesis: Combining pyridine and pyrimidine derivatives or using multicomponent reactions to form the bicyclic system directly.
- Oxidation and Coupling Strategies: Oxidation of methylthio derivatives to sulfones followed by coupling with formamides to introduce various substituents.
- O-Alkylation: For certain derivatives, O-alkylation of pyridone intermediates followed by oxidation and coupling steps.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
8-Methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrido[3,4-d]pyrimidine scaffold .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity
Mechanism of Action
The mechanism of action of 8-Methoxypyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s methoxy group plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position of pyrido[3,4-d]pyrimidine is a critical site for modulating bioactivity. Below is a comparative analysis of substituents (Table 1):
Key Insight : Methoxy substitution balances electronic effects and steric bulk, offering optimal binding for kinase targets, whereas bulkier groups (e.g., pyridinylpiperazinyl) improve potency but may reduce bioavailability.
Comparison with Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines differ in ring fusion position, leading to distinct pharmacological profiles (Table 2):
Key Insight : The 3,4-fusion in 8-methoxy derivatives favors kinase interactions, while 2,3-fused analogs are more suited for PDE5 or antiviral applications due to altered electronic profiles.
Comparison with Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines replace the pyridine ring with a pyrazole, significantly altering activity ():
- Structural Impact : The pyrazole ring introduces additional hydrogen-bonding sites but reduces aromatic surface area, limiting π-π stacking with kinase ATP pockets.
- Activity: Pyrazolo analogs (e.g., 4-phenylamino derivatives) show potent antiproliferative activity but lack the kinase selectivity of pyrido[3,4-d]pyrimidines.
Research Findings and Data
Kinase Inhibition Potency
Q & A
Q. What synthetic methodologies are recommended for preparing 8-methoxypyrido[3,4-d]pyrimidine derivatives?
The synthesis of pyrido[3,4-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization and functionalization. For example, intermediates like 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine can be derivatized using coupling agents (e.g., arylboronic acids) under Suzuki-Miyaura conditions to introduce substituents at specific positions . Methoxy groups at the 8-position may be introduced via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Reaction optimization should consider solvent polarity (e.g., DME or MeCN), catalysts (e.g., [18]crown-6), and temperature to control regioselectivity and avoid byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound analogs?
Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and detect stereochemical anomalies. For example, coupling constants in H NMR can distinguish α/β anomers in glycosylated derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., HRMS-ESI for [M+H] ions) .
- Chromatography : Reverse-phase HPLC or flash column chromatography ensures purity (>95%), critical for biological assays .
Q. What in vitro assays are suitable for preliminary evaluation of antiparasitic or anticancer activity?
- Antiparasitic Activity : Use Trypanosoma cruzi or Leishmania infantum cultures in MRC-5SV2 cells. Assess IC via β-galactosidase reporter assays (e.g., CPRG substrate for colorimetric quantification) or resazurin-based viability tests .
- Cytotoxicity : Evaluate CC in human lung fibroblasts (MRC-5SV2) using PrestoBlue® or microscopy-based scoring (e.g., granulation/cell lysis) .
- Selectivity Index (SI) : Calculate SI as CC/IC to prioritize compounds with minimal host toxicity .
Advanced Research Questions
Q. How does the 8-methoxy group influence structure-activity relationships (SAR) in pyrido[3,4-d]pyrimidines compared to other substituents?
The 8-methoxy group may enhance metabolic stability or target binding via steric and electronic effects. For example, in pyrazolo[3,4-d]pyrimidines, 7-position substituents like 4-chlorophenyl improve anti-T. cruzi activity (IC = 0.32 µM) by optimizing hydrophobic interactions with parasite enzymes. Conversely, bulkier groups (e.g., trifluoromethyl) increase cytotoxicity, reducing selectivity . Computational docking and comparative SAR studies with analogs (e.g., 8-chloro vs. 8-methoxy derivatives) can clarify positional effects .
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
Discrepancies may arise from variations in:
- Cell Lines : Primary mouse macrophages (PMM) vs. immortalized MRC-5SV2 cells show differing sensitivity due to ABC transporter expression (e.g., verapamil-sensitive efflux in PMM) .
- Parasite Strains : T. cruzi Tulahuen CL2 (nifurtimox-sensitive) vs. resistant strains may alter IC values .
- Metabolic Stability : Use liver microsomes (mouse/human) to assess phase I/II metabolism. Compound 44 retained 100% stability after 60 minutes, explaining its in vivo efficacy despite moderate in vitro potency .
Q. What strategies improve the pharmacokinetic profile of this compound derivatives for in vivo studies?
- Prodrug Design : Introduce lipophilic groups (e.g., benzyl esters) to enhance oral bioavailability .
- Co-administration with Efflux Inhibitors : Combine with verapamil (P-glycoprotein inhibitor) to bypass host cell efflux mechanisms .
- Dosing Regimens : Optimize based on half-life; e.g., compound 44 achieved 99% parasite suppression in mice with 25 mg/kg/day for 5 days .
Q. How can researchers assess the potential for drug resistance in target pathogens?
- Long-Term Exposure Assays : Culture parasites with sublethal compound concentrations over 10–20 generations. Monitor IC shifts (e.g., >5-fold increase indicates resistance) .
- Genomic Sequencing : Identify mutations in putative targets (e.g., calcium-dependent protein kinases in T. gondii) .
Methodological Notes
- Data Reproducibility : Use ≥3 independent experiments with technical replicates. Report means ± SEM to account for variability .
- Ethical Compliance : Follow institutional guidelines for animal studies (e.g., Swiss Webster mice in SPF conditions) .
- Negative Controls : Include untreated, vehicle-only, and reference drugs (e.g., benznidazole for T. cruzi) to validate assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
